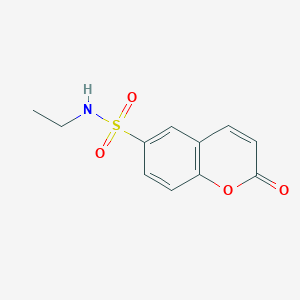

N-ethyl-2-oxo-2H-chromene-6-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-ethyl-2-oxo-2H-chromene-6-sulfonamide (NES) is a synthetic organic molecule that has been studied extensively in the past decade due to its potential applications in a wide range of scientific research fields. NES is a molecularly small molecule, making it an ideal candidate for drug development and synthesis. NES is composed of a chromene ring with an ethyl group and a sulfonamide group attached to it. It has been used as a building block for various synthetic pathways and is also used as a starting material for many pharmaceuticals. NES has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology.

Aplicaciones Científicas De Investigación

Pharmaceutical Research

“N-ethyl-2-oxo-2H-chromene-6-sulfonamide” is a member of the pharmacologically important class of coumarins . Coumarin derivatives have shown biological activity as anticancer, antioxidant, anticoagulant, and antineuro-degenerative agents . This makes it valuable in pharmaceutical research .

Antibacterial Applications

A series of new coumarin-6-sulfonamides have been synthesized as potential antibacterial agents . The synthesized compounds have been screened for their in vitro anti-bacterial activities against Escherichia coli and Staphylococcus aureus bacteria .

Anticancer Applications

Coumarin derivatives have shown biological activity as anticancer agents . This suggests that “N-ethyl-2-oxo-2H-chromene-6-sulfonamide” could potentially be used in cancer research and treatment .

Antioxidant Applications

Coumarin derivatives have shown biological activity as antioxidants . This suggests that “N-ethyl-2-oxo-2H-chromene-6-sulfonamide” could potentially be used in the development of antioxidant drugs .

Anticoagulant Applications

Coumarin derivatives have shown biological activity as anticoagulants . This suggests that “N-ethyl-2-oxo-2H-chromene-6-sulfonamide” could potentially be used in the development of anticoagulant drugs .

Antineurodegenerative Applications

Coumarin derivatives have shown biological activity as antineuro-degenerative agents . This suggests that “N-ethyl-2-oxo-2H-chromene-6-sulfonamide” could potentially be used in the development of drugs for neurodegenerative diseases .

Mecanismo De Acción

Target of Action

N-ethyl-2-oxo-2H-chromene-6-sulfonamide primarily targets α-amylase , α-glycosidase , and PPAR-γ . These targets play crucial roles in the body’s metabolic processes. α-amylase and α-glycosidase are enzymes involved in carbohydrate metabolism, breaking down complex sugars into simpler ones for absorption. PPAR-γ is a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolism .

Mode of Action

The compound interacts with its targets by inhibiting their activity. It exhibits inhibitory effects on α-amylase and α-glycosidase, reducing their ability to break down complex carbohydrates . This leads to a decrease in the absorption of glucose from the digestive tract, thereby lowering blood glucose levels. Additionally, it activates PPAR-γ, which enhances insulin sensitivity and promotes glucose metabolism .

Biochemical Pathways

The inhibition of α-amylase and α-glycosidase disrupts the carbohydrate digestion pathway, reducing the breakdown of complex carbohydrates into absorbable sugars . The activation of PPAR-γ influences several biochemical pathways, including those involved in lipid metabolism, adipocyte differentiation, and inflammation . The downstream effects include improved insulin sensitivity and glucose metabolism .

Pharmacokinetics

The in silico ADMET prediction for N-ethyl-2-oxo-2H-chromene-6-sulfonamide indicates an acceptable range of oral bioavailability and drug-likeness . This suggests that the compound can be effectively absorbed and distributed within the body. It also has a safe toxicity profile, being non-cytotoxic, non-mutagenic, non-immunotoxic, and non-carcinogenic .

Result of Action

The molecular and cellular effects of N-ethyl-2-oxo-2H-chromene-6-sulfonamide’s action include a reduction in blood glucose levels due to decreased carbohydrate digestion and absorption, and improved insulin sensitivity and glucose metabolism due to PPAR-γ activation . These effects contribute to its potential anti-diabetic activity .

Action Environment

While specific environmental factors influencing the action, efficacy, and stability of N-ethyl-2-oxo-2H-chromene-6-sulfonamide are not mentioned in the available literature, it’s important to note that factors such as pH, temperature, and the presence of other substances can potentially affect the activity and stability of many compounds

Propiedades

IUPAC Name |

N-ethyl-2-oxochromene-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4S/c1-2-12-17(14,15)9-4-5-10-8(7-9)3-6-11(13)16-10/h3-7,12H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDQWFBZGLXTDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC2=C(C=C1)OC(=O)C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-2-oxo-2H-chromene-6-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(naphthalen-2-yl)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B6419433.png)

![1-[5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one](/img/structure/B6419448.png)

![2-(2-methoxyphenyl)-5-methyl-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6419459.png)

![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl propanoate](/img/structure/B6419461.png)

![7-tert-butyl-1-methyl-3-nonyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione](/img/structure/B6419466.png)

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-methanesulfonylbenzamide](/img/structure/B6419478.png)

![2-(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B6419483.png)

![N-[3'-acetyl-5-chloro-1-(3-methylbutyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide](/img/structure/B6419490.png)

![N-(4-{[5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B6419501.png)

![N-[2-(4-ethoxyphenoxy)ethyl]-3,4-difluorobenzamide](/img/structure/B6419508.png)

![6-[4-(diphenylmethyl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B6419517.png)

![4-(4-methoxyphenyl)-1-methyl-6-(prop-2-en-1-yl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B6419526.png)

![2-{8-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid](/img/structure/B6419538.png)